molecular formula C7H13NO5 B8522906 (S)-3-HYDROXY-2-((METHOXYCARBONYL)AMINO)-3-METHYLBUTANOIC ACID

(S)-3-HYDROXY-2-((METHOXYCARBONYL)AMINO)-3-METHYLBUTANOIC ACID

Cat. No.: B8522906
M. Wt: 191.18 g/mol
InChI Key: SIGJBDNBLCTRPL-SCSAIBSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-3-HYDROXY-2-((METHOXYCARBONYL)AMINO)-3-METHYLBUTANOIC ACID is an organic compound with significant relevance in various scientific fields. This compound is a derivative of amino acids and is known for its unique structural properties, which make it a valuable subject of study in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-HYDROXY-2-((METHOXYCARBONYL)AMINO)-3-METHYLBUTANOIC ACID typically involves the protection of amino groups and the activation of carboxyl groups. One common method includes the use of 9-fluorenylmethoxycarbonyl (Fmoc) as a protecting group . The process involves several steps, including the formation of intermediates and the final deprotection to yield the desired compound.

Industrial Production Methods

Industrial production of this compound often employs large-scale synthesis techniques that ensure high yield and purity. These methods may include the use of automated solid-phase peptide synthesis (SPPS) systems, which allow for efficient and scalable production .

Chemical Reactions Analysis

Types of Reactions

(S)-3-HYDROXY-2-((METHOXYCARBONYL)AMINO)-3-METHYLBUTANOIC ACID undergoes various chemical reactions, including:

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride, leading to the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as alcohols, amines, and substituted amino acids.

Scientific Research Applications

(S)-3-HYDROXY-2-((METHOXYCARBONYL)AMINO)-3-METHYLBUTANOIC ACID has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-3-HYDROXY-2-((METHOXYCARBONYL)AMINO)-3-METHYLBUTANOIC ACID involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site, thereby preventing substrate interaction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-3-HYDROXY-2-((METHOXYCARBONYL)AMINO)-3-METHYLBUTANOIC ACID is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Unlike other similar compounds, it possesses a hydroxyl group and a methoxycarbonylamino group, making it a valuable intermediate in synthetic chemistry and a potential therapeutic agent.

Properties

Molecular Formula

C7H13NO5

Molecular Weight

191.18 g/mol

IUPAC Name

(2S)-3-hydroxy-2-(methoxycarbonylamino)-3-methylbutanoic acid

InChI

InChI=1S/C7H13NO5/c1-7(2,12)4(5(9)10)8-6(11)13-3/h4,12H,1-3H3,(H,8,11)(H,9,10)/t4-/m1/s1

InChI Key

SIGJBDNBLCTRPL-SCSAIBSYSA-N

Isomeric SMILES

CC(C)([C@@H](C(=O)O)NC(=O)OC)O

Canonical SMILES

CC(C)(C(C(=O)O)NC(=O)OC)O

Origin of Product

United States

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